molecular formula C20H18N2O B2625244 (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile CAS No. 637748-31-3

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile

Cat. No.: B2625244
CAS No.: 637748-31-3
M. Wt: 302.377
InChI Key: FZAPCQYPDWCHIB-NTCAYCPXSA-N
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile typically involves the formation of the benzoxazole ring followed by the introduction of the prop-2-enenitrile moiety. Common synthetic routes may include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Prop-2-enenitrile Moiety: This step may involve the reaction of the benzoxazole intermediate with a nitrile-containing reagent under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: Substitution reactions can introduce new substituents onto the benzoxazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile may be used as a building block for the synthesis of more complex molecules. Its unique structure can be exploited in the design of new materials with specific properties.

Biology and Medicine

In biology and medicine, compounds with benzoxazole rings are often investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, such compounds can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties may influence the performance of devices in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the tert-butyl group, which may affect its solubility and reactivity.

    (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile: Contains a methyl group instead of a tert-butyl group, potentially altering its steric and electronic properties.

Uniqueness

The presence of the tert-butyl group in (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile may confer unique properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and applications.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-20(2,3)16-10-8-14(9-11-16)12-15(13-21)19-22-17-6-4-5-7-18(17)23-19/h4-12H,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAPCQYPDWCHIB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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